molecular formula C8H9N3O2S B1408695 3-(2-Nitropyridin-3-yl)thiazolidine CAS No. 1713162-88-9

3-(2-Nitropyridin-3-yl)thiazolidine

Cat. No.: B1408695
CAS No.: 1713162-88-9
M. Wt: 211.24 g/mol
InChI Key: HDRKUDSMTKSOPS-UHFFFAOYSA-N
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Description

3-(2-Nitropyridin-3-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a nitropyridine moietyThe thiazolidine ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its diverse biological activities .

Chemical Reactions Analysis

3-(2-Nitropyridin-3-yl)thiazolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .

Scientific Research Applications

3-(2-Nitropyridin-3-yl)thiazolidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Nitropyridin-3-yl)thiazolidine involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity or interact with cellular receptors. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(2-Nitropyridin-3-yl)thiazolidine can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its nitropyridine moiety, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and selectivity .

Properties

IUPAC Name

3-(2-nitropyridin-3-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-11(13)8-7(2-1-3-9-8)10-4-5-14-6-10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRKUDSMTKSOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284030
Record name Pyridine, 2-nitro-3-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713162-88-9
Record name Pyridine, 2-nitro-3-(3-thiazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713162-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-nitro-3-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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